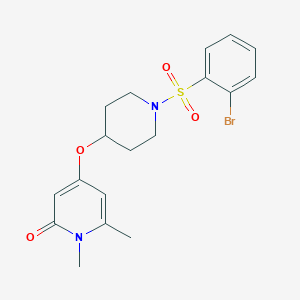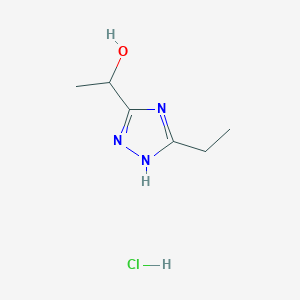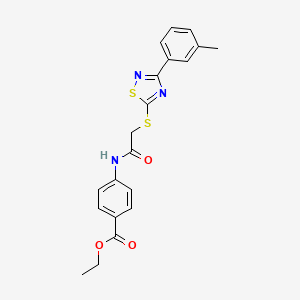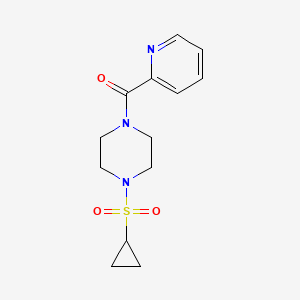
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a chemical compound with potential applications in scientific research. This compound is often used as a tool in pharmacological studies to investigate the mechanism of action of various drugs. In
科学的研究の応用
Anti-Tubercular Activity
(a) Design and Synthesis: In recent research, novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra.
(b) Activity Against Mycobacterium tuberculosis: Several compounds from this series demonstrated significant anti-tubercular activity. Notably, compounds 6a, 6e, 6h, 6j, and 6k (from Series-I) and compound 7e (from Series-II) exhibited potent inhibitory effects against Mycobacterium tuberculosis H37Ra, with 50% inhibitory concentrations (IC50) ranging from 1.35 to 2.18 μM. Additionally, these compounds showed low cytotoxicity to human cells .
© Further Development: Docking studies revealed favorable molecular interactions, suggesting the suitability of these compounds for further development as anti-TB agents .
Antifungal Activity
(a) Piperazinyl Derivatives: While the specific compound hasn’t been directly studied for antifungal activity, related piperazinyl derivatives have been investigated. For instance, some 3-(4-(substituted)-piperazin-1-yl)pyridine derivatives displayed fungicidal activity against Candida galibrata strains .
Breast Cancer Cell Viability
(a) Targeting Poly (ADP-Ribose) Polymerase (PARP): Compounds containing a piperazinyl moiety have also been explored in the context of breast cancer. Specifically, 1-(4-(substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones were developed to target poly (ADP-ribose) polymerase (PARP) in human breast cancer cells. These compounds showed significant loss of breast cancer cell viability, indicating their potential as anti-cancer agents .
作用機序
Target of Action
The primary target of the compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is the serotonin (5-HT) reuptake system . This system plays a crucial role in regulating mood and emotional states in the brain. By targeting this system, the compound can potentially influence mood and emotional states.
Mode of Action
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone interacts with its targets by inhibiting the reuptake of serotonin (5-HT) . This results in an increased concentration of serotonin in the synaptic cleft, which can enhance and prolong the action of serotonin on the post synaptic cleft.
Biochemical Pathways
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone affects the serotonin (5-HT) reuptake pathway . By inhibiting the reuptake of serotonin, it increases the availability of serotonin in the synaptic cleft. This can lead to downstream effects such as mood elevation and reduction of depressive symptoms.
Pharmacokinetics
The compound (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone has been found to be stable in human liver microsomes, indicating good pharmacokinetic properties . This suggests that the compound may have a favorable absorption, distribution, metabolism, and excretion (ADME) profile, which could impact its bioavailability and therapeutic efficacy.
Result of Action
The result of the action of (4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone is a potent antagonism of the p-chloroamphetamine (PCA)-induced depletion of serotonin in the hypothalamus . This can lead to a reduction in immobility times in the rat forced swimming test (FST), which is indicative of an antidepressant effect .
特性
IUPAC Name |
(4-cyclopropylsulfonylpiperazin-1-yl)-pyridin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c17-13(12-3-1-2-6-14-12)15-7-9-16(10-8-15)20(18,19)11-4-5-11/h1-3,6,11H,4-5,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWIFKWEORAGBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(Cyclopropylsulfonyl)piperazin-1-yl)(pyridin-2-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

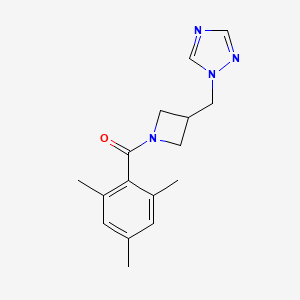
![(Z)-2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)benzo[4,5]imidazo[2,1-b]thiazol-3(2H)-one](/img/structure/B2712465.png)
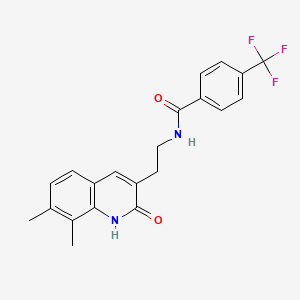
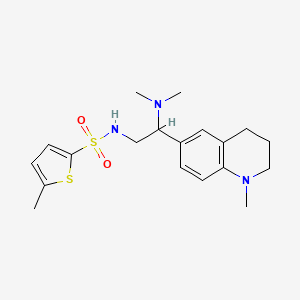
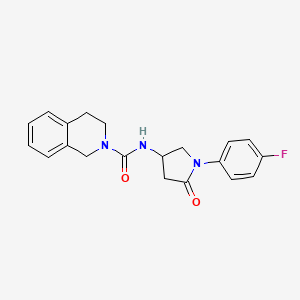

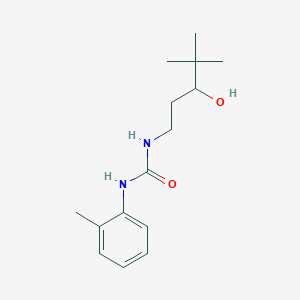
![2-Chloro-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2712475.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-hydroxypropyl)oxalamide](/img/structure/B2712478.png)
![4-Methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]thiadiazole-5-carboxamide](/img/structure/B2712480.png)
